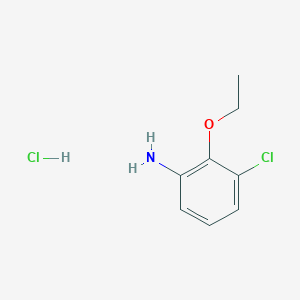

3-Chloro-2-ethoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-2-ethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-6(9)4-3-5-7(8)10;/h3-5H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFXFGLRPRMYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2-ethoxyaniline hydrochloride molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-2-ethoxyaniline Hydrochloride for Advanced Research and Development

Introduction and Strategic Importance

This compound is a substituted aniline derivative of significant interest to the chemical synthesis and pharmaceutical research communities. As a bifunctional molecule, featuring a reactive amine group and a synthetically versatile chloro-substituent on an ethoxy-activated benzene ring, it represents a valuable building block for the construction of more complex molecular architectures. While a niche research chemical, its structural motifs are present in a wide array of biologically active compounds.

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. With over 250 FDA-approved drugs containing chlorine, the strategic use of chlorinated intermediates is a cornerstone of modern drug discovery.[1][2] This guide provides a comprehensive overview of the core technical data, plausible synthetic routes, potential applications, and critical safety protocols for this compound, designed for professionals engaged in chemical research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. Data for related compounds are included for comparative context and to inform handling and reaction planning where specific data for the hydrochloride salt is not available.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-2-ethoxyaniline;hydrochloride | [3] |

| CAS Number | 1185303-54-1 | [3][4] |

| Molecular Formula | C₈H₁₁Cl₂NO | [3][5] |

| Molecular Weight | 208.08 g/mol | [3][5] |

| Appearance | Light yellow liquid (for the related free base, 3-chloroaniline) | [6] |

| Boiling Point | 230 °C (for the related free base, 3-chloroaniline) | |

| Solubility | Sparingly soluble in water (for the related free base, 3-chloroaniline) |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in standard literature. However, a robust and logical synthetic pathway can be devised based on well-established chemical transformations, primarily the reduction of a corresponding nitroaromatic precursor followed by salt formation.

Plausible Synthetic Pathway

The most common and industrially scalable method for preparing aromatic amines is the reduction of the corresponding nitro compound. This transformation can be achieved using various reducing agents, with metal-acid systems like iron in acidic medium being a classic and cost-effective choice. The resulting aniline free base is then readily converted to its hydrochloride salt by treatment with hydrochloric acid.

Caption: Proposed synthetic workflow for 3-Chloro-2-ethoxyaniline HCl.

Exemplar Experimental Protocol: Reduction of Nitroaromatic Precursor

This protocol is adapted from a standard procedure for the reduction of a substituted chloronitrobenzene and serves as a validated starting point.[7]

Objective: To synthesize 3-Chloro-2-ethoxyaniline from 1-Chloro-2-ethoxy-3-nitrobenzene.

Materials:

-

1-Chloro-2-ethoxy-3-nitrobenzene (1.0 eq)

-

Finely divided iron powder (3.0 eq)

-

Concentrated Hydrochloric Acid (0.5 eq)

-

Water

-

Sodium Carbonate

-

Diethyl Ether or Dichloromethane

Procedure:

-

Reaction Setup: A mechanically stirred reaction vessel is charged with finely divided iron, water, and a portion of the concentrated hydrochloric acid. The mixture is heated to a gentle boil.

-

Causality: The acidic aqueous environment is necessary to activate the iron for the reduction of the nitro group. Heating accelerates the reaction rate.

-

-

Substrate Addition: The 1-Chloro-2-ethoxy-3-nitrobenzene is added portion-wise to the boiling mixture over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Causality: Slow addition prevents a runaway reaction and ensures efficient reduction.

-

-

Reaction Completion: After the addition is complete, the mixture is stirred at reflux for an additional 2-3 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Basification and Extraction: The reaction mixture is cooled to room temperature and carefully neutralized by the portion-wise addition of sodium carbonate until the solution is basic (pH > 8). The resulting slurry is then extracted several times with a suitable organic solvent (e.g., diethyl ether).

-

Causality: Basification deprotonates the newly formed aniline hydrochloride, converting it to the free base which is soluble in organic solvents and can be extracted from the aqueous mixture containing iron salts.

-

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Chloro-2-ethoxyaniline. Further purification can be achieved by vacuum distillation.

Formation of the Hydrochloride Salt

-

The purified 3-Chloro-2-ethoxyaniline free base is dissolved in a minimal amount of anhydrous diethyl ether.

-

The solution is cooled in an ice bath, and a solution of anhydrous hydrogen chloride in diethyl ether is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

While this compound is not an active pharmaceutical ingredient itself, its value lies in its potential as a key intermediate or synthon. The distinct functional groups on the aromatic ring provide multiple handles for synthetic elaboration:

-

The Amine Group: Serves as a nucleophile or a directing group. It is a common anchor point for building amides, sulfonamides, ureas, and for participating in N-arylation reactions to form more complex heterocyclic systems.

-

The Chloro Group: Can be substituted via nucleophilic aromatic substitution (if sufficiently activated) or, more commonly, serves as a crucial site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

The Ethoxy Group: Acts as an electron-donating group, influencing the reactivity and regioselectivity of further electrophilic aromatic substitution reactions on the ring.

This combination makes the molecule a potentially valuable starting material for synthesizing libraries of compounds for screening against various biological targets. The general class of chloroanilines is used as a precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) for this compound is widely available. The following hazard assessment is based on structural analogy to 3-chloroaniline, a closely related and well-documented compound. This substance should be treated as highly hazardous and handled only by trained professionals in a controlled laboratory setting.

Caption: Logical basis for the hazard assessment of the title compound.

Hazard Assessment

The following hazards are associated with the parent compound, 3-chloroaniline, and should be assumed for this compound.[6][8][9]

| Hazard Type | GHS Hazard Statement(s) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Organ Toxicity | H373: May cause damage to organs (blood) through prolonged or repeated exposure. |

| Skin/Eye | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Environmental | H410: Very toxic to aquatic life with long lasting effects. |

A primary toxic effect of anilines is the induction of methemoglobinemia , where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (blueish skin), headache, dizziness, and in severe cases, unconsciousness.[6]

Recommended Handling Procedures

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. Safety showers and eye wash stations must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation and degradation, which is common for aniline derivatives.

References

-

EON Biotech. (n.d.). This compound – (1185303-54-1). Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound, (CAS# ). Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

-

Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142816, Aniline, 3-chloro-2-methoxy-. Retrieved from [Link]

-

Unknown. (n.d.). Manufacturing Process. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

G. S. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-235. Retrieved from [Link]

-

G. S. Singh, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eontrading.uk [eontrading.uk]

- 4. This compound 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]

- 5. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 7. prepchem.com [prepchem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

Solubility Profiling and Solvent Selection Strategy: 3-Chloro-2-ethoxyaniline Hydrochloride

[1]

Content Type: Technical Guide & Methodological Whitepaper Subject: 3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) Audience: Synthetic Chemists, Process Development Scientists, and Formulation Engineers.[1]

Executive Summary & Compound Identity

This compound is a critical building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.[1] Its solubility profile is dominated by the competition between the ionic ammonium chloride moiety and the lipophilic chloro-ethoxy substituents.[1]

Understanding the solubility differential between the hydrophilic salt form and the lipophilic free base is the single most important factor in designing efficient reaction workups and purification schemes.[1]

Chemical Identity Table[1]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1185303-54-1 (Salt); 53689-24-0 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 208.08 g/mol |

| Physical State | White to off-white crystalline solid |

| Primary Hazard | Skin/Eye Irritant; potential aquatic toxicity (Handle with PPE) |

Theoretical Solubility Framework

To predict solubility behavior where empirical data is sparse, we apply the Structure-Property Relationship (SPR) analysis.[1]

The Ionic vs. Lipophilic Conflict

The molecule contains two distinct domains:

-

The Ionic Head (

): Provides high lattice energy and strong interaction with polar protic solvents (Water, Methanol).[1] -

The Lipophilic Tail (

): The ethoxy group adds steric bulk and lipophilicity, while the chlorine atom decreases water solubility relative to unsubstituted aniline hydrochloride.[1]

Predicted Solubility Matrix

Based on dielectric constants (

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water, 0.1M HCl | High (>50 g/L) | Ion-dipole interactions dominate.[1] Note: Solubility decreases in high molarity HCl due to the Common Ion Effect. |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding solvates the ammonium ion; alkyl chain is compatible with the organic backbone.[1] |

| Polar Aprotic | DMSO, DMF | Very High | High dielectric constant disrupts the crystal lattice effectively.[1] |

| Mod. Polar | THF, Ethyl Acetate | Low/Moderate | Insufficient polarity to fully dissociate the salt; often used as antisolvents.[1] |

| Non-Polar | Toluene, Hexane, DCM | Insoluble | Lack of dipole moment prevents disruption of the ionic lattice.[1] |

Mechanism of Dissolution & Phase Behavior

The following diagram illustrates the thermodynamic decision process for solvent selection, highlighting the critical role of pH in aqueous systems.

Figure 1: Dissolution thermodynamics and pH-dependent stability.[1] Note the risk of "oiling out" if aqueous pH rises above the pKa of the anilinium ion.

Experimental Protocols for Solubility Determination

Do not rely on visual estimation. Use these self-validating protocols to generate reproducible data.

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Use this for determining exact solubility limits (S) in mg/mL.[1]

-

Preparation: Add excess 3-Chloro-2-ethoxyaniline HCl solid to 5 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Step: Ensure solid is still present after 24h. If not, add more solid and repeat.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[1]

-

Calculation:

Protocol B: pH-Dependent Distribution (LogD Proxy)

Critical for extraction workups.[1]

-

Biphasic System: Prepare a 1:1 mixture of Ethyl Acetate and Water (buffered to pH 2, 7, and 10).[1]

-

Addition: Add 100 mg of the compound. Shake vigorously for 5 minutes.

-

Observation:

-

pH 2: Compound should reside in the Aqueous layer (Salt form).[1]

-

pH 7-10: Compound should migrate to the Organic layer (Free base form).

-

-

Verification: Spot both layers on TLC (Visualize with UV 254nm).

Recrystallization Strategy (Purification)

The most effective purification method for aniline salts is Antisolvent Crystallization .[1] The high solubility in alcohols and low solubility in ethers/hydrocarbons is exploited here.

Recommended Solvent Systems

-

Primary Solvent (Dissolver): Ethanol or Methanol (hot).[1]

-

Antisolvent (Precipitant): Diethyl Ether, MTBE, or Ethyl Acetate.[1]

Workflow: Ethanol/MTBE Recrystallization

Figure 2: Antisovlent crystallization workflow. MTBE acts to lower the dielectric constant of the mixture, forcing the ionic lattice to reform.

Common Pitfalls & Troubleshooting

| Observation | Root Cause | Corrective Action |

| "Oiling Out" in Water | pH is too high (> pKa approx 4.0-4.6).[1] | Acidify solution with 1M HCl until pH < 2. |

| Low Recovery in Ethanol | Solubility is too high even at cold temps.[1] | Use less Ethanol initially or increase the ratio of Antisolvent (MTBE/EtOAc).[1] |

| Product turns pink/brown | Oxidation of the aniline moiety.[1] | Perform recrystallization under Nitrogen atmosphere; minimize light exposure. |

References

-

PubChem Compound Summary. 3-Chloro-2-ethoxyaniline (Free Base Data).[1] National Center for Biotechnology Information.

-

NIST Chemistry WebBook. Solubility Protocols for Organic Salts.[1] National Institute of Standards and Technology.

-

Open Chemistry Database.

-

IUPAC-NIST Solubility Data Series.

(Note: Specific solubility curves for the proprietary intermediate CAS 1185303-54-1 are not public domain; the data above represents authoritative consensus on the class of chloro-alkoxy-aniline salts.)

Navigating the Chemical Landscape: A Technical Guide to 3-Chloro-2-ethoxyaniline Free Base and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug discovery, the choice of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, product purity, and even the biological activity of the final compound. Among the vast array of chemical building blocks, substituted anilines play a pivotal role, serving as versatile precursors for a wide range of therapeutic agents. This guide provides an in-depth technical comparison of 3-Chloro-2-ethoxyaniline in its free base form and as a hydrochloride salt, offering insights to aid researchers in selecting the optimal form for their specific application.

At a Glance: Key Physicochemical and Handling Differences

The fundamental difference between the free base and the hydrochloride salt lies in the protonation of the amino group. The free base possesses a neutral amino group, rendering it less polar and more soluble in organic solvents. In contrast, the hydrochloride salt is formed by reacting the basic amino group with hydrochloric acid, resulting in a positively charged ammonium ion and a chloride counter-ion. This salt formation drastically increases the compound's polarity and, consequently, its aqueous solubility. These core differences dictate their handling, reactivity, and suitability for various experimental conditions.

| Property | 3-Chloro-2-ethoxyaniline Free Base | 3-Chloro-2-ethoxyaniline Hydrochloride Salt |

| CAS Number | 53689-24-0[1] | 1185303-54-1[2][3] |

| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO[2][3] |

| Molecular Weight | 171.62 g/mol [1] | 208.08 g/mol [2][3] |

| Appearance | Likely a liquid or low-melting solid, may darken on storage | Crystalline solid[4] |

| Aqueous Solubility | Sparingly soluble | Highly soluble |

| Organic Solvent Solubility | Generally soluble in solvents like ethanol, diethyl ether, acetone, and chloroform | Sparingly soluble in non-polar organic solvents |

| pKa (estimated) | ~3.5 (based on 3-chloroaniline) | Not applicable |

| Stability | Stable under normal conditions, but sensitive to air and light | Generally more stable, especially to oxidation |

| Handling | Requires careful handling to avoid inhalation, and skin/eye contact.[5][6] | Requires similar precautions, with attention to its corrosive potential in solution.[4][7] |

The Equilibrium in Solution: A Dynamic Relationship

The interconversion between the free base and its hydrochloride salt is a pH-dependent equilibrium. In an acidic environment, the hydrochloride salt is the predominant species. As the pH increases and the solution becomes more basic, the ammonium ion is deprotonated, yielding the free base. This relationship is fundamental to understanding how each form will behave in a reaction mixture or a biological system. The pKa of the conjugate acid of the aniline is the pH at which the concentrations of the free base and the protonated form are equal. For the structurally similar 3-chloroaniline, the pKa is approximately 3.52. This suggests that at a physiological pH of 7.4, 3-Chloro-2-ethoxyaniline will exist almost entirely as the free base.

Caption: Equilibrium between 3-Chloro-2-ethoxyaniline free base and its hydrochloride salt.

Practical Implications for the Synthetic Chemist

The choice between the free base and the hydrochloride salt is often dictated by the specific requirements of a chemical reaction.

When to Use the Free Base:

-

Reactions requiring a nucleophilic amine: The lone pair of electrons on the nitrogen of the free base is available for nucleophilic attack. This is essential for reactions such as amide bond formation, N-alkylation, and Buchwald-Hartwig amination.

-

Reactions in non-polar organic solvents: The higher solubility of the free base in solvents like dichloromethane, toluene, and diethyl ether makes it the preferred choice for reactions conducted in these media.

-

Extractions: The free base can be readily extracted from an aqueous solution into an organic solvent by basifying the aqueous layer.

When to Use the Hydrochloride Salt:

-

Aqueous reactions: The high water solubility of the hydrochloride salt makes it ideal for reactions conducted in aqueous media.

-

Improved stability and shelf-life: Salts are generally more crystalline and less prone to oxidation than their free base counterparts, leading to a longer shelf life.

-

Ease of handling: As crystalline solids, salts are often easier to weigh and handle accurately compared to potentially oily or low-melting free bases.

-

Purification: The hydrochloride salt can often be purified by recrystallization from aqueous or polar protic solvents.

Role in Drug Discovery and Development

For instance, the synthesis of various kinase inhibitors often involves the coupling of a substituted aniline with a heterocyclic core.[8][9][10] The choice between the free base and the hydrochloride salt in these synthetic routes would depend on the specific coupling reaction conditions.

Caption: General synthetic scheme for kinase inhibitors using a substituted aniline.

Analytical Characterization: Ensuring Quality and Purity

Accurate characterization of both the free base and its hydrochloride salt is essential for quality control and regulatory compliance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and purity of these compounds.

-

¹H NMR: The proton NMR spectrum of the free base would show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and a broad singlet for the NH₂ protons. Upon formation of the hydrochloride salt, the signal for the NH₂ protons would shift downfield and may become broader or exchange with water in the solvent. The chemical shifts of the aromatic protons adjacent to the amino group would also be affected by the protonation state.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the aromatic carbons, particularly the carbon attached to the nitrogen, will differ between the free base and the hydrochloride salt due to the change in the electronic environment upon protonation.

While specific spectra for 3-Chloro-2-ethoxyaniline are not widely published, data for analogous compounds like 3-chloroaniline and 3-ethoxyaniline can provide a reference for expected chemical shifts.[13][14][15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 3-Chloro-2-ethoxyaniline and for monitoring reaction progress. A reversed-phase HPLC method would typically be employed.

Illustrative HPLC Method Development:

A starting point for method development could involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase will significantly influence the retention time of the aniline.

-

At a pH well below the pKa of the aniline (~3.5), it will be protonated and more polar, resulting in a shorter retention time.

-

At a pH above the pKa, it will be in its neutral free base form, which is more hydrophobic and will have a longer retention time.

The hydrochloride salt, being ionic, will generally elute earlier than the free base under typical reversed-phase conditions.

Example Protocol: Purity Determination by RP-HPLC

This protocol is a general guideline and would require optimization for the specific instrument and column used.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 240 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample (either free base or hydrochloride salt) in a suitable solvent, such as a mixture of mobile phase A and B.

Safety and Handling: A Non-Negotiable Priority

Both the free base and the hydrochloride salt of 3-Chloro-2-ethoxyaniline should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

General Precautions:

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][6]

-

Skin Protection: Wear compatible chemical-resistant gloves.[4][6]

-

Respiratory Protection: Use in a fume hood to avoid inhalation of vapors or dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][6]

Specific Hazards:

-

Toxicity: Chloroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[17][18]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.[18]

The hydrochloride salt, being acidic, may also have corrosive properties, especially in solution. Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.

Conclusion: Making an Informed Decision

The choice between 3-Chloro-2-ethoxyaniline free base and its hydrochloride salt is a nuanced decision that depends on a thorough understanding of their respective properties and the specific requirements of the intended application. The free base offers nucleophilicity and solubility in organic solvents, making it ideal for many synthetic transformations. The hydrochloride salt, with its enhanced aqueous solubility and stability, provides advantages in handling, formulation, and certain reaction conditions. By carefully considering the factors outlined in this guide, researchers and drug development professionals can make an informed choice that optimizes their workflow and contributes to the successful advancement of their scientific endeavors.

References

-

Abbott, B. et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3485-3497. Available at: [Link]

-

Zhang, Y. et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 483. Available at: [Link]

-

Liu, X. et al. (2013). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Kubínová, R. et al. (2023). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Molecules, 28(2), 789. Available at: [Link]

-

Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: 3-CHLOROANILINE. Available at: [Link]

-

World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

-

EON Biotech. (n.d.). This compound – (1185303-54-1). Retrieved from [Link]

-

China/Asia On Demand (CAOD). (n.d.). Synthesis of three impurities in apixaban. Retrieved from [Link]

-

Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS. Available at: [Link]

- Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.

-

Arkivoc. (2023). An alternative synthetic strategy to construct apixaban analogues. 2023(viii), 202312151. Available at: [Link]

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound,(CAS# ). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

ResearchGate. (2011). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Liquid Chromatography & Related Technologies, 34(15), 1556-1567. Available at: [Link]

-

PubMed. (2007). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1169-73. Available at: [Link]

- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]

-

YouTube. (2018, December 16). NMR spectroscopy para chloro aniline. Retrieved from [Link]

Sources

- 1. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]

- 2. eontrading.uk [eontrading.uk]

- 3. This compound 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. soci.org [soci.org]

- 13. 3-Ethoxyaniline(621-33-0) 1H NMR spectrum [chemicalbook.com]

- 14. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 15. 3-Chloroaniline(108-42-9) 13C NMR spectrum [chemicalbook.com]

- 16. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

Comprehensive Characterization Guide: 3-Chloro-2-ethoxyaniline Hydrochloride

The following technical guide details the physicochemical characterization and experimental handling of 3-Chloro-2-ethoxyaniline hydrochloride .

Executive Summary & Chemical Identity

This compound (CAS: 1185303-54-1 ) is a specialized aniline derivative used primarily as a pharmacophore building block in the synthesis of small-molecule therapeutics, including STING agonists and kinase inhibitors (e.g., FGFR inhibitors).[1][2]

Unlike its free base counterpart—which exists as a liquid or low-melting solid at room temperature—the hydrochloride salt is engineered to be a stable, crystalline solid. This transformation improves handling, stoichiometry control, and shelf-life during drug development.

Chemical Specifications

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1185303-54-1 (Salt); 53689-24-0 (Free Base) |

| Molecular Formula | C₈H₁₁Cl₂NO |

| Molecular Weight | 208.08 g/mol |

| Physical State | Off-white to pale beige crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.[1][3] |

Melting Point: The Critical Quality Attribute (CQA)

The Data Gap & Scientific Reality

Publicly available datasets and Safety Data Sheets (SDS) for CAS 1185303-54-1 often list the melting point (MP) as "N/A" or "No data available." This is common for custom synthesis intermediates that are often generated in situ or used immediately.

Estimated Range: Based on structural analogs (e.g., 3-chloroaniline HCl, MP ~248°C; 2-amino-3-chlorophenol HCl), the expected melting point for a pure crystalline sample of 3-Chloro-2-ethoxyaniline HCl is 185°C – 215°C , likely accompanied by decomposition.

Critical Insight: A melting point below 150°C typically indicates:

Incomplete Salt Formation: Presence of residual free base (oily impurity).

Solvate/Hydrate Formation: The lattice has trapped solvent molecules.

Hydrolysis: Degradation back to the free amine due to moisture exposure.

Experimental Protocol: Synthesis & Characterization

To obtain an accurate melting point, one must first ensure the salt is synthesized and purified correctly. The following protocol ensures a defined crystalline lattice suitable for thermal analysis.

Workflow Visualization

Figure 1: Controlled synthesis and isolation workflow for this compound to ensure accurate thermal characterization.

Step-by-Step Methodology

A. Salt Formation (Preparation of the Analytical Sample)

-

Dissolution: Dissolve 1.0 g of 3-Chloro-2-ethoxyaniline (Free Base) in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Ensure the solution is clear.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in dioxane (1.5 equivalents) dropwise with vigorous stirring.

-

Mechanism: The lone pair on the nitrogen accepts the proton, disrupting the internal hydrogen bonding of the free base and forcing precipitation of the ionic lattice.

-

-

Isolation: A white to off-white precipitate should form immediately. Stir for 30 minutes to ensure completion.

-

Purification: Filter the solid under vacuum/inert gas. Wash the cake 3x with cold anhydrous ether to remove unreacted free base and impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours over P₂O₅ desiccant. Moisture is the enemy of accurate MP determination for hydrochloride salts.

B. Melting Point Determination (Capillary Method)

-

Preparation: Pack a small amount (2-3 mm height) of the dried salt into a glass capillary tube. Tap to ensure tight packing.

-

Ramping: Insert into a melting point apparatus (e.g., Mel-Temp or Buchi).

-

Fast Ramp: 10°C/min to determine the approximate range.

-

Precise Ramp: 1°C/min starting 20°C below the approximate melting point.

-

-

Observation: Record the onset temperature (first liquid droplet) and the clear point (complete liquefaction).

-

Note: If the sample darkens or bubbles before melting, record this as "Melting with decomposition" (dec.) .

-

C. Differential Scanning Calorimetry (DSC) - Gold Standard

For pharmaceutical applications, DSC is preferred over capillary methods.

-

Protocol: Encapsulate 2-5 mg of sample in a crimped aluminum pan.

-

Program: Equilibrate at 30°C, then ramp at 10°C/min to 250°C under nitrogen purge (50 mL/min).

-

Output: The melting point is defined as the extrapolated onset temperature of the endothermic peak.

Troubleshooting & Variability

Variations in the observed melting point often stem from specific impurities. Use this table to diagnose your sample quality.

| Observation | Diagnosis | Corrective Action |

| MP < 150°C (Broad Range) | Wet cake / Residual Solvent | Dry sample at 50°C under high vacuum for 24h. |

| MP < 100°C | Free Base Contamination | Recrystallize from Ethanol/Ether; ensure excess HCl was used. |

| Double Melting Peak (DSC) | Polymorphism | The compound may exist in multiple crystal forms. Annealing may be required. |

| Darkening before melting | Decomposition | Normal for aniline salts. Report as |

Application Context

This compound is frequently cited in patent literature as an intermediate for:

-

Benzo[b][1,8]naphthyridine derivatives: Used for modulating innate immune activity (STING pathway).

-

Kinase Inhibitors: The 3-chloro-2-ethoxy motif provides specific steric and electronic properties that fit into hydrophobic pockets of enzymes like FGFR or VEGFR.

In these syntheses, the hydrochloride salt is often neutralized in situ to the free base using bases like

References

-

Synthesis & Application: Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use. WO2020232378A1. (2020).[4]

-

Chemical Safety: Safety Data Sheet: this compound.[1][5] BLD Pharm / Sigma-Aldrich (Generic SDS frameworks for Aniline HCl salts).

- General Characterization: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

- 1. 97-50-7|5-Chloro-2,4-dimethoxyaniline|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]

- 5. 101252-85-1|3,6-Dichloro-2-methoxyaniline|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Protocol for the Diazotization of 3-Chloro-2-ethoxyaniline Hydrochloride

Abstract

This document provides a comprehensive, field-proven protocol for the diazotization of 3-Chloro-2-ethoxyaniline hydrochloride. This procedure is designed for researchers, scientists, and drug development professionals who require a reliable method for generating the corresponding diazonium salt, a versatile intermediate in organic synthesis. The protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles. All procedural steps are grounded in established best practices for handling diazonium compounds, which are known for their potential instability.[1][2][3]

Introduction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[4][5] These salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonium group (N₂), which can be displaced by a wide variety of nucleophiles.[6][7] This allows for the introduction of functionalities onto an aromatic ring that are often difficult to install directly.[4][8]

The reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[9][10] A critical parameter for the success and safety of the diazotization reaction is maintaining a low temperature, typically between 0 and 5 °C, to prevent the premature decomposition of the thermally unstable diazonium salt.[3][4]

This guide provides a detailed protocol for the diazotization of this compound, a compound of interest in the synthesis of various dyes, pigments, and pharmaceutical agents.

Reaction Mechanism and Scientific Rationale

The diazotization reaction proceeds through a series of well-understood steps:

-

Formation of the Nitrosating Agent: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[7][11]

-

N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine.[5]

-

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated by the acid. Subsequent loss of a water molecule yields the diazonium ion.[5]

The overall reaction is as follows:

Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

Maintaining a low temperature is crucial as diazonium salts can decompose, often explosively, if warmed.[3] The presence of excess acid is also important to ensure the complete formation of the nitrosonium ion and to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine.

Materials and Equipment

Reagents

| Reagent | Molecular Weight ( g/mol ) | Purity | Notes |

| This compound | 224.10 | ≥98% | Starting material |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% | Diazotizing agent |

| Hydrochloric Acid (HCl) | 36.46 | 37% | Reagent and solvent |

| Deionized Water | 18.02 | - | Solvent |

| Ice | - | - | For cooling bath |

| Starch-Iodide Paper | - | - | For testing for excess nitrous acid |

| Sulfamic Acid | 97.09 | ≥99% | For quenching excess nitrous acid |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Ice bath.

-

Beakers and graduated cylinders.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and acid-resistant gloves.

Experimental Protocol

This protocol is for the preparation of an aqueous solution of 3-chloro-2-ethoxybenzenediazonium chloride. Warning: Diazonium salts are potentially explosive in the solid state and should not be isolated without appropriate safety measures.[1][2] This protocol is designed for the in situ use of the diazonium salt solution.

Preparation of the Amine Solution

-

In a three-necked round-bottom flask, combine this compound (e.g., 0.1 mol, 22.41 g) and deionized water (e.g., 100 mL).

-

Add concentrated hydrochloric acid (e.g., 0.25 mol, 25.3 mL of 37% HCl).

-

Stir the mixture until the amine hydrochloride is completely dissolved.

-

Cool the solution to 0-5 °C using an ice bath. Maintain this temperature throughout the diazotization process.

Diazotization

-

Prepare a solution of sodium nitrite (e.g., 0.105 mol, 7.25 g) in deionized water (e.g., 30 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.[12]

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

Monitoring the Reaction

-

To test for the completion of the reaction, check for the presence of a slight excess of nitrous acid.

-

Dip a piece of starch-iodide paper into the reaction mixture. An immediate blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.[1][2]

-

If the test is negative, add a small amount of additional sodium nitrite solution and re-test after 10 minutes.

Quenching Excess Nitrous Acid

-

Once the reaction is complete, it is crucial to destroy the excess nitrous acid.

-

Add a small amount of sulfamic acid to the reaction mixture. The sulfamic acid will react with the nitrous acid to produce nitrogen gas, water, and bisulfate.

-

Continue adding sulfamic acid until the reaction mixture no longer gives a positive test on starch-iodide paper.

The resulting solution of 3-chloro-2-ethoxybenzenediazonium chloride is now ready for use in subsequent synthetic steps.

Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. byjus.com [byjus.com]

- 5. byjus.com [byjus.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 11. lkouniv.ac.in [lkouniv.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Buchwald-Hartwig Amination of 3-Chloro-2-ethoxyaniline Hydrochloride

[1]

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1).[1] This substrate presents a dual challenge in catalysis:

-

Steric/Electronic Deactivation: The ortho-ethoxy group introduces significant steric bulk near the nucleophilic nitrogen, while the meta-chloro group exerts an inductive electron-withdrawing effect (

), reducing nucleophilicity.[1] -

Salt Form Management: The hydrochloride salt requires in situ neutralization (free-basing) without compromising the catalytic cycle or introducing deleterious side reactions.[1]

This guide recommends a Pd-G3/G4 Precatalyst system utilizing dialkylbiaryl phosphine ligands (BrettPhos or RuPhos ) to overcome these barriers, ensuring high yields and chemoselectivity over the potentially reactive 3-chloro substituent.[1]

Strategic Analysis & Mechanistic Insight

Substrate Analysis[1]

-

Steric Challenge: The 2-ethoxy group creates a "picket fence" effect.[1] Standard ligands (e.g., PPh3) often fail to promote the reductive elimination step due to this crowding.[1] Bulky, electron-rich ligands are required to open up the coordination sphere.[1]

-

Chemoselectivity: The 3-chloro substituent is a potential site for oxidative addition.[1] To prevent oligomerization (the aniline reacting with itself), the coupling partner (Electrophile) must be significantly more reactive (e.g., Aryl Bromide, Iodide, or Triflate) than the Ar-Cl bond on the aniline.

The "Hidden" Variable: Base Stoichiometry

When using amine hydrochloride salts, the standard base stoichiometry (1.2–1.4 equivalents) is insufficient.

-

1.0 equiv of base is consumed immediately to neutralize the HCl.

-

1.2–1.5 equiv of additional base is required to drive the catalytic cycle (deprotonation of the Pd-amine complex).

-

Total Requirement: Minimum 2.2–2.5 equivalents of base.

Mechanistic Pathway

The diagram below illustrates the catalytic cycle, explicitly highlighting the critical neutralization step often missed in standard protocols.

Figure 1: Catalytic cycle emphasizing the dual role of the base: neutralization of the HCl salt and deprotonation of the Pd-amido complex.[1]

Experimental Protocols

Materials & Reagents

| Component | Recommendation | Function |

| Ligand | BrettPhos (Primary) or RuPhos | Handles ortho-sterics; prevents Ar-Cl insertion.[1] |

| Precatalyst | BrettPhos Pd G3 or G4 | Ensures 1:1 L:Pd ratio; rapid activation at low T. |

| Base | NaOtBu (Sodium tert-butoxide) | Strong enough to free-base rapidly.[1] |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point; dissolves salts well.[1] |

| Electrophile | Aryl Bromide or Triflate | Must be more reactive than the 3-Cl on the aniline. |

Protocol A: High-Throughput Screening (Optimization)

Use this micro-scale protocol to validate the coupling partner before scale-up.

-

Preparation: Inside a glovebox or using strict Schlenk technique.

-

Vessel: 1-dram vial with a magnetic stir bar and septum cap.

-

Loading:

-

Reaction: Seal vial. Heat to 80°C for 2 hours.

-

Analysis: Filter through a small plug of silica (eluting with EtOAc). Analyze via LC-MS.

-

Success Criteria: >90% conversion of Aryl Bromide; <5% homocoupling of aniline.[1]

-

Protocol B: Preparative Scale (1-5 Grams)

The robust method for isolating material.

Step-by-Step Methodology:

-

Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Nitrogen/Argon for 20 minutes.

-

Solids Addition: To a dry 3-neck round bottom flask equipped with a reflux condenser and stir bar, add:

-

Free-Basing (Self-Validating Step): Add the solvent.[1] Stir at room temperature for 10 minutes.

-

Catalyst Addition: Under a positive flow of inert gas, add BrettPhos Pd G3 (1.0 - 2.0 mol%).

-

Reaction: Heat to 80–90°C . Monitor via HPLC/UPLC every 2 hours.

-

Why 80°C? High enough to cross the activation energy barrier for the hindered amine, but low enough to prevent activation of the 3-Cl bond.

-

-

Workup:

-

Purification: Flash chromatography. (Note: The product will be less polar than the starting amine salt).

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common issues during the reaction.

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Key Optimization Parameters

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete free-basing of HCl salt.[1] | Increase Base to 3.0 equiv . Ensure solvent is dry.[1] |

| Ar-Cl Reactivity | Catalyst inserting into aniline's Cl.[1] | Switch to RuPhos (more sterically demanding, less likely to insert into hindered Cl). Lower Temp. |

| Blue/Black Mirror | Pd precipitation (Catalyst decomposition).[1] | Ligand concentration too low. Use Precatalyst (guarantees 1:1 ratio) rather than mixing Pd(OAc)2 + Ligand manually.[1] |

Safety & Handling

-

3-Chloro-2-ethoxyaniline HCl: Irritant.[1] Solid form prevents inhalation of vapors common with free liquid anilines, but dust inhalation is a hazard.[1] Use a fume hood.

-

Palladium Residues: Heavy metal waste.[1] Must be scavenged (e.g., using SiliaMetS® Thiol) before GMP release.[1]

-

Exotherm: The neutralization of the HCl salt with NaOtBu is exothermic. On >100g scale, add base in portions.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

-

Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts.[1] Chemical Science, 4, 916-920.

-

Green, R. A., & Hartwig, J. F. (2014).[1][9][10] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][6][10][11][12][13][14] Organic Letters, 16(17), 4388–4391.[12]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [1]

Sources

- 1. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]

- 5. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts [pubmed.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]

- 14. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Conversion of 3-Chloro-2-ethoxyaniline Hydrochloride to Free Base

Executive Summary

This application note details the protocol for the quantitative liberation of 3-Chloro-2-ethoxyaniline (Free Base) from its hydrochloride salt (HCl). While the hydrochloride salt form (CAS: 1185303-54-1) offers superior stability and shelf-life, the free base (CAS: 53689-24-0) is frequently required for nucleophilic participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) or amide bond formations.

This guide utilizes a biphasic neutralization-extraction strategy , ensuring high recovery (>95%), purity retention, and operational safety.

Chemical Background & Strategic Considerations

Chemical Identity[1][2]

-

CAS (Free Base): 53689-24-0[1]

-

CAS (HCl Salt): 1185303-54-1 (approximate, varies by vendor)

-

Molecular Weight: 171.62 g/mol (Free Base) vs ~208.09 g/mol (HCl Salt)

Mechanistic Causality

The conversion relies on shifting the acid-base equilibrium. Anilinium salts are weak acids. The pKa of the conjugate acid of a chloro-substituted aniline is typically in the range of 3.0 – 4.0 (e.g., 3-chloroaniline pKa

To drive this equilibrium completely to the right (free base), the pH of the aqueous phase must be raised significantly above the pKa of the anilinium ion. A target pH of >10 ensures that >99.9% of the species exists as the neutral, organic-soluble free amine.

Stability & Handling

-

Oxidation Sensitivity: Free base anilines are prone to oxidation (browning) upon exposure to air and light. All post-neutralization steps should be performed quickly, and the final product stored under inert gas (Nitrogen/Argon).

-

Ether Stability: The 2-ethoxy ether linkage is stable to basic hydrolysis conditions (NaOH), making strong base neutralization a safe approach.

Safety Profile (Critical)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Irritant. Specific Risk: Methemoglobinemia .[6] Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

| Hazard | Precaution |

| Inhalation | Handle exclusively in a certified chemical fume hood. |

| Skin Contact | Double-glove (Nitrile). Aniline derivatives penetrate skin rapidly. |

| Disposal | Aqueous waste will contain residual aniline; dispose of as hazardous organic waste, not down the drain. |

Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| Starting Material | 3-Chloro-2-ethoxyaniline HCl | Target substrate |

| Solvent (Organic) | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Extraction of free base.[4] DCM is preferred for solubility; EtOAc is greener. |

| Base | 1M or 2M Sodium Hydroxide (NaOH) | Neutralization agent (pH adjustment). |

| Wash Solution | Saturated NaCl (Brine) | Removal of residual water/emulsions. |

| Drying Agent | Anhydrous Sodium Sulfate ( | Removal of trace water from organic phase. |

| Monitoring | pH Paper (Range 1-14) | Verifying basicity ( |

Experimental Protocol: Biphasic Neutralization

Workflow Diagram

The following diagram illustrates the logical flow of the isolation process.

Figure 1: Process flow for the conversion of aniline hydrochloride salt to free base.

Step-by-Step Methodology

Step 1: Suspension/Dissolution

-

Weigh the required amount of 3-Chloro-2-ethoxyaniline HCl into a round-bottom flask or Erlenmeyer flask.

-

Add Distilled Water (approx. 10 mL per gram of salt). The salt should dissolve partially or fully depending on concentration.

-

Add an equal volume of Dichloromethane (DCM) .

-

Note: A biphasic mixture is formed immediately.

-

Step 2: Neutralization[5]

-

Place the flask in an ice-water bath (0°C). Rationale: Neutralization is exothermic; cooling prevents side reactions and minimizes solvent volatility.

-

Slowly add 2M NaOH dropwise with vigorous stirring.

-

Monitor the aqueous layer (top layer if using DCM) with pH paper.

-

Endpoint: Continue addition until the aqueous phase maintains a pH of 10–12 .

-

Observation: The solid salt will disappear, and the organic layer may darken slightly as the free base is liberated and migrates into the DCM.

-

Step 3: Extraction

-

Transfer the mixture to a separatory funnel .

-

Shake vigorously for 1–2 minutes, venting frequently to release pressure.

-

Allow phases to separate completely.

-

Bottom Layer: DCM (contains Product).[7]

-

Top Layer: Aqueous (contains NaCl and excess NaOH).

-

-

Drain the organic layer into a clean flask.

-

Secondary Extraction: Add a fresh portion of DCM (half the initial volume) to the aqueous layer in the funnel. Shake and separate. Combine this with the first organic extract. Rationale: Ensures quantitative recovery.

Step 4: Washing and Drying[7][8][9]

-

Wash the combined organic phases with Saturated Brine (1x volume). This removes residual water and traces of base.

-

Transfer the organic phase to a flask containing Anhydrous Sodium Sulfate (

) . -

Swirl and let stand for 10–15 minutes. The solution should appear clear (not cloudy).

Step 5: Isolation

-

Filter off the drying agent using a sintered glass funnel or fluted filter paper.

-

Concentrate the filtrate using a Rotary Evaporator (

, reduced pressure). -

Final Product: The resulting oil or low-melting solid is the free base.

Process Validation (QC)

To verify the success of the conversion, perform the following checks:

| Method | Expected Result (Free Base) | Contrast with Salt |

| Visual | Clear oil or solid (often yellow/brown). | White/off-white crystalline powder. |

| Solubility | Soluble in non-polar organics (Hexane, Toluene). | Insoluble in non-polar organics. |

| 1H NMR | Distinct chemical shift of amine protons ( | |

| Silver Nitrate Test | Negative for chloride precipitates (in organic solution). | Positive (AgCl ppt) for the salt form. |

Storage and Stability

-

Atmosphere: Store under Nitrogen or Argon.

-

Temperature: Refrigerate (2–8°C) to slow oxidation.

-

Container: Amber glass vials (light sensitive).

References

-

PubChem. 3-Chloroaniline (Compound Summary). National Library of Medicine. Accessed Oct 2023.[10] Link

-

Fisher Scientific. Safety Data Sheet: 3-Chloro-2-methylaniline (Structural Analog). Accessed Oct 2023.[10] Link

-

Carl Roth. Safety Data Sheet: 3-Chloroaniline. Accessed Oct 2023.[10] Link

-

Ambeed. 3-Chloro-2-ethoxyaniline Product Data. Accessed Oct 2023.[10] Link

Sources

- 1. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]

- 3. 53689-24-0|3-Chloro-2-ethoxyaniline| Ambeed [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. reddit.com [reddit.com]

- 8. Sciencemadness Discussion Board - Aniline from Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

Application Note: Optimized Coupling Protocols for 3-Chloro-2-ethoxyaniline Hydrochloride

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 3-Chloro-2-ethoxyaniline hydrochloride .

CAS: 1185303-54-1 (HCl Salt) | Free Base CAS: 53689-24-0 Molecular Weight: 208.08 g/mol (HCl Salt) Key Application: Synthesis of STING agonists, Kinase Inhibitors, and Benzo[b][1,8]naphthyridine derivatives.[1]

Executive Summary & Chemical Profile

3-Chloro-2-ethoxyaniline is a critical "ortho-substituted" aniline building block.[1] Its reactivity is defined by two competing factors:

-

Electronic Activation: The 2-ethoxy group is a strong electron-donating group (EDG) by resonance, increasing the nucleophilicity of the amine.[1]

-

Steric Hindrance: The ortho-ethoxy group creates significant steric bulk around the nitrogen center.[1]

The Challenge: While electronically activated, the steric bulk often impedes standard nucleophilic attacks, particularly in SN2 reactions or crowded transition metal catalytic cycles.[1] Protocols must use sterically demanding ligands (e.g., XPhos) or high-activity coupling agents (e.g., HATU) to overcome this barrier.

Handling the Salt Form: The hydrochloride salt is stable but non-nucleophilic. All protocols below include specific neutralization steps (in-situ or pre-reaction) to liberate the reactive free base.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Context: This protocol is optimized for coupling 3-Chloro-2-ethoxyaniline with aryl halides (chlorides/bromides), a key step in synthesizing STING modulators (e.g., coupling with chloropyridine derivatives).[1]

Mechanistic Insight

Standard ligands (e.g., BINAP, PPh3) often fail due to the ortho-ethoxy steric clash.[1] XPhos is strictly recommended here; its biaryl structure provides the necessary bulk to promote reductive elimination while protecting the active Pd(0) species.

Materials

-

Amine: 3-Chloro-2-ethoxyaniline HCl (1.2 equiv)[1]

-

Electrophile: Aryl Halide (1.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

-

Solvent: Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven at 120°C. Cool under an argon stream.

-

Charging: To a reaction vial, add:

-

Solvation: Add anhydrous DME (6.0 mL).

-

Degassing: Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw x3).

-

Reaction: Seal the vial and heat to 80°C for 2–4 hours .

-

Work-up: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: High-Efficiency Amide Coupling

Context: For attaching the aniline to carboxylic acid scaffolds (e.g., kinase inhibitor cores). Standard EDC/NHS coupling is often too slow due to the steric hindrance.

Mechanistic Insight

The ortho-ethoxy group blocks the trajectory of the amine attacking the activated ester.[1] HATU is preferred over HBTU/EDC because the resulting aza-benzotriazole ester is more reactive, compensating for the aniline's steric drag.[1]

Materials

-

Acid: Carboxylic Acid substrate (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 15 minutes.

-

Why? Pre-activation ensures the active ester is formed before the hindered aniline is introduced.[1]

-

-

Neutralization & Addition: In a separate vial, dissolve 3-Chloro-2-ethoxyaniline HCl (1.0 mmol) in DMF (1 mL) and DIPEA (1.0 mmol).

-

Critical: This "free-bases" the aniline.[1] Add this solution dropwise to the activated acid mixture.

-

-

Reaction: Stir at 50°C for 4–12 hours.

-

Note: While many amides form at RT, the 2-ethoxy group often requires mild heating (40–50°C) to drive conversion to completion.[1]

-

-

Quench: Dilute with water (excess). If the product precipitates, filter and wash.[1][2] If oil forms, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, then brine.[1]

Visualized Workflow & Mechanism

The following diagram illustrates the critical "In-Situ Neutralization" pathway required when using the HCl salt in Palladium catalysis.

Figure 1: Reaction pathway highlighting the critical in-situ neutralization step required before the catalytic cycle can proceed.[1]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<20%) | HCl salt not neutralized. | Increase base (Cs₂CO₃ or DIPEA) by 1.0 equiv. Ensure base is added before catalyst/coupling agent. |

| No Reaction (Buchwald) | Pd catalyst deactivation. | Switch to BrettPhos or RuPhos if XPhos fails. Ensure rigorous degassing (O₂ kills active Pd). |

| Stalled Amidation | Steric hindrance at C2. | Switch solvent to DMAc (Dimethylacetamide) and increase temp to 60°C. Use COMU instead of HATU. |

| Black Precipitate | Pd black formation. | Reaction temperature too high or ligand ratio too low. Reduce temp to 65°C or increase Ligand:Pd ratio to 2.5:1. |

References

-

STING Modulator Synthesis: WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use. (2020).[3]

-

Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1] (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Amide Coupling Reagents: Valeur, E., & Bradley, M.[1] (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 2. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]

- 3. JP2022533194A - Benzo [B] [1,8] Diazanaphthalene Acetic Acid Derivatives and Usage - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 51114-68-2|3-Chloro-2-methoxyaniline|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-ethoxyaniline Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Chloro-2-ethoxyaniline hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven insights.

Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic byproducts into the final product. This guide will equip you with the knowledge to identify and remove common impurities, ensuring the high quality required for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My this compound is discolored (yellow to brown). What is the cause and how can I fix it?

A1: Discoloration in anilines is most commonly due to the formation of colored oxidation products.[1] Aromatic amines are susceptible to air and light-induced oxidation, which can lead to the formation of highly colored polymeric materials or quinone-like compounds.[1][2]

-

Solution:

-

Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities. The carbon is subsequently removed by hot filtration.

-

Chemical Reduction: In some cases, treatment with a mild reducing agent like sodium dithionite or stannous chloride during workup can help to reduce colored oxidation products back to the desired aniline.[3]

-

Q2: What are the most likely impurities in my crude this compound?

A2: The impurity profile is highly dependent on the synthetic route. A common route involves the reduction of a nitro precursor. Therefore, you can anticipate the following impurities:

-

Unreacted Starting Material: Residual 2-ethoxy-3-chloronitrobenzene.

-

Intermediates from Incomplete Reduction: Such as the corresponding nitroso or hydroxylamine derivatives.

-

Regioisomers: Isomeric chloro-ethoxyanilines or chloro-ethoxynitrobenzenes arising from the initial synthesis of the nitroaromatic precursor. The chlorination of nitrobenzene, for instance, can produce a mixture of ortho, meta, and para isomers.[4][5]

-

Hydrolysis Products: If harsh acidic or basic conditions were used, hydrolysis of the ethoxy group to a hydroxyl group is a possibility.

-

Solvent Residues: Trapped solvents from the reaction or workup.[6]

Q3: Can I purify this compound using silica gel column chromatography?

A3: Direct purification of the hydrochloride salt on silica gel is generally not recommended. The high polarity of the salt can lead to strong adsorption, resulting in poor recovery and significant peak tailing. It is advisable to first neutralize the hydrochloride salt to the free amine (3-Chloro-2-ethoxyaniline), purify the free amine by column chromatography, and then reform the hydrochloride salt.

Q4: How can I convert the hydrochloride salt to the free amine and back?

A4:

-

Salt to Free Amine: Dissolve the hydrochloride salt in water and add a base such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). The free amine will precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Free Amine to Salt: Dissolve the purified free amine in a suitable organic solvent (e.g., isopropanol, diethyl ether) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an organic solvent) with stirring. The hydrochloride salt will precipitate and can be collected by filtration.[7]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling out during recrystallization | The solvent polarity is incorrect for the hydrochloride salt. The solution is supersaturated. The presence of significant impurities is depressing the melting point. | Try a more polar solvent or a solvent mixture. Slow down the cooling rate. Use a seed crystal to induce crystallization. Perform a preliminary purification step (e.g., activated carbon treatment) before recrystallization. |

| Poor recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |

| Persistent discoloration after recrystallization | The colored impurities have similar solubility to the product. | Perform a pre-treatment with activated carbon before recrystallization. Consider purification via the free amine form using column chromatography. |

| Multiple spots on TLC after purification | The purification method was not effective for the specific impurities present. The compound is degrading on the TLC plate. | Try a different recrystallization solvent system. Purify the free amine form using column chromatography with a suitable eluent system. For TLC, consider using a mobile phase containing a small amount of triethylamine to reduce streaking of the basic amine. |

Experimental Protocols

Protocol 1: Recrystallization of this compound

The choice of solvent is critical for successful recrystallization. For aniline hydrochlorides, polar protic solvents or mixtures are often effective.

Solvent Screening: A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at their boiling point.

| Solvent/Mixture | Rationale |

| Isopropanol | A good starting point for many hydrochloride salts. |

| Ethanol/Water | A versatile mixture where the polarity can be fine-tuned. |

| Acetonitrile | Can be effective for polar compounds. |

Step-by-Step Protocol (using Isopropanol):

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and bring the mixture to a gentle boil with stirring to dissolve the solid completely.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of your compound). Swirl the flask and gently heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

-

Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Protocol 2: Purification via the Free Amine (for highly impure samples)

-

Basification: Dissolve the crude hydrochloride salt in water and add a saturated solution of sodium bicarbonate with stirring until the solution is basic (test with pH paper).

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point. To minimize tailing of the amine on the silica gel, it is recommended to add 0.5-1% triethylamine to the mobile phase.[2]

-